
5-(4-Chlorophenyl)-1,3-oxathiole 3-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-Chlorophenyl)-1,3-oxathiole 3-oxide is a heterocyclic compound that contains both sulfur and oxygen atoms within its ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chlorophenyl)-1,3-oxathiole 3-oxide typically involves the reaction of 4-chlorobenzaldehyde with a suitable thiol and an oxidizing agent. One common method includes the use of 4-chlorobenzaldehyde, thioglycolic acid, and hydrogen peroxide under acidic conditions to form the desired oxathiole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
5-(4-Chlorophenyl)-1,3-oxathiole 3-oxide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the oxathiole ring can be further oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the chlorine atom.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Thiol derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-(4-Chlorophenyl)-1,3-oxathiole 3-oxide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Wirkmechanismus
The mechanism of action of 5-(4-Chlorophenyl)-1,3-oxathiole 3-oxide involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors due to its heterocyclic structure, which allows it to form stable complexes with biological molecules. The exact pathways and targets depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(4-Chlorophenyl)-1,3-oxathiole 3-oxide
- 4-(4-Chlorophenyl)-1,3-oxathiole 3-oxide
- 5-(4-Bromophenyl)-1,3-oxathiole 3-oxide
Uniqueness
5-(4-Chlorophenyl)-1,3-oxathiole 3-oxide is unique due to the position of the chlorine atom on the phenyl ring and the specific arrangement of the oxathiole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
38709-93-2 |
|---|---|
Molekularformel |
C9H7ClO2S |
Molekulargewicht |
214.67 g/mol |
IUPAC-Name |
5-(4-chlorophenyl)-1,3-oxathiole 3-oxide |
InChI |
InChI=1S/C9H7ClO2S/c10-8-3-1-7(2-4-8)9-5-13(11)6-12-9/h1-5H,6H2 |
InChI-Schlüssel |
UPTMCCUHJKGQGB-UHFFFAOYSA-N |
Kanonische SMILES |
C1OC(=CS1=O)C2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


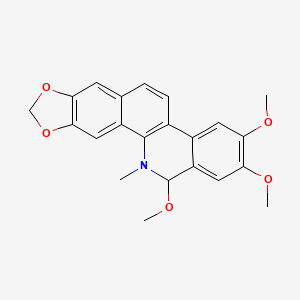

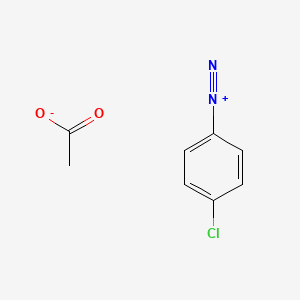
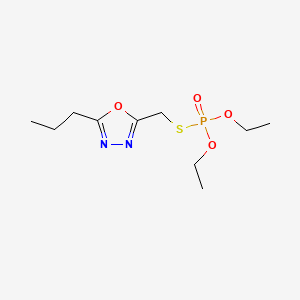
![1,1'-[Propane-1,3-diylbis(oxy)]bis(2,4,6-tribromobenzene)](/img/structure/B14670629.png)
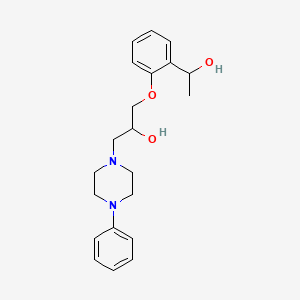
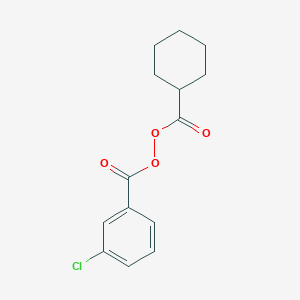
![2-Phenyl-3h-benzo[e]indole](/img/structure/B14670656.png)

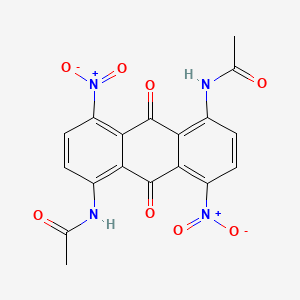
![Methyl cyano[2-(2,2,3,3-tetrafluoro-2,3-dihydro-1,4-benzodioxin-6-yl)hydrazinylidene]acetate](/img/structure/B14670679.png)
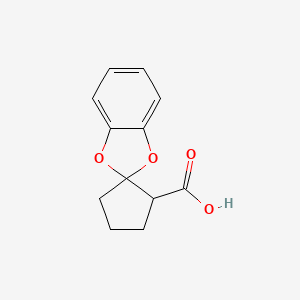
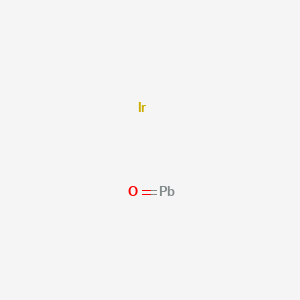
![[2-(4-Methoxybenzoyl)phenyl]acetic acid](/img/structure/B14670704.png)
